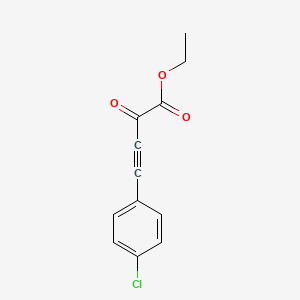
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate is an organic compound that belongs to the class of esters. It features a 4-chlorophenyl group attached to a but-3-ynoate moiety, making it a versatile intermediate in organic synthesis. This compound is known for its unique reactivity due to the presence of both an ester and an alkyne functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the desired product.
Reaction Conditions:
Reagents: Ethyl acetoacetate, 4-chlorobenzaldehyde, sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, ozone in organic solvents
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate exerts its effects involves the interaction of its functional groups with molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate can be compared with other similar compounds such as:
Ethyl 4-phenyl-2-oxobut-3-ynoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
Ethyl 4-(4-bromophenyl)-2-oxobut-3-ynoate: Contains a bromine atom instead of chlorine, leading to different substitution reactions and potential biological effects.
This compound is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H9ClO3 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C12H9ClO3/c1-2-16-12(15)11(14)8-5-9-3-6-10(13)7-4-9/h3-4,6-7H,2H2,1H3 |
InChI-Schlüssel |
KZOUKEJFODTFHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


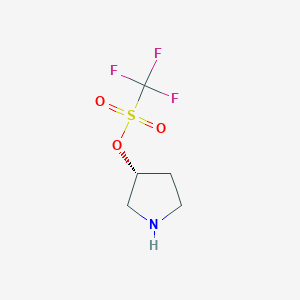
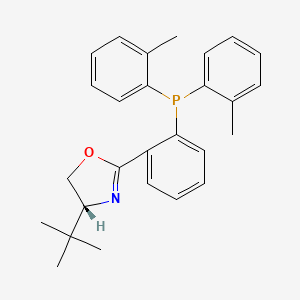
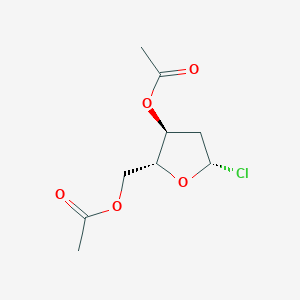
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
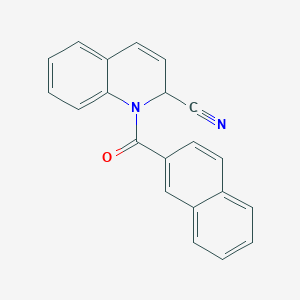
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

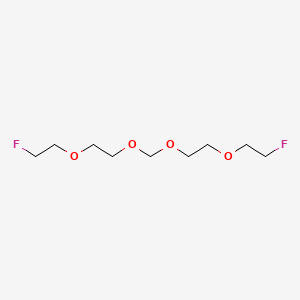
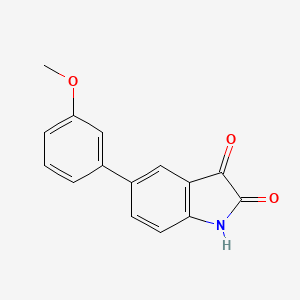
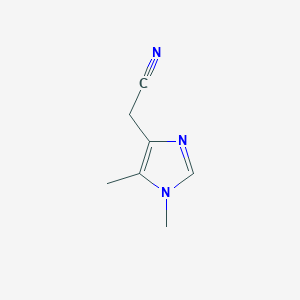

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
![7-Bromo-benzo[f][1,4]oxazepine-3,5-dione](/img/structure/B12849073.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
